4-(Methylthio)phenylzinc bromide
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Overview
Description
4-(Methylthio)phenylzinc bromide is an organozinc compound with the molecular formula CH3SC6H4ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenylzinc bromide can be synthesized through the reaction of 4-(methylthio)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
CH3SC6H4Br+Zn→CH3SC6H4ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The bromide can be substituted with other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-(Methylthio)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methylthio)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a catalyst. The general steps are:
Transmetalation: The zinc compound transfers its organic group to the metal catalyst.
Oxidative Addition: The catalyst forms a bond with the electrophile.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Lacks the methylthio group, making it less versatile in certain reactions.
4-(Methoxy)phenylzinc bromide: Contains a methoxy group instead of a methylthio group, leading to different reactivity and selectivity.
4-(Methylthio)phenylmagnesium bromide: Similar structure but uses magnesium instead of zinc, resulting in different reactivity and stability.
Uniqueness
4-(Methylthio)phenylzinc bromide is unique due to its combination of the methylthio group and zinc, which provides a balance of reactivity and stability. This makes it particularly useful in cross-coupling reactions where other organometallic compounds might be less effective .
Properties
Molecular Formula |
C7H7BrSZn |
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Molecular Weight |
268.5 g/mol |
IUPAC Name |
bromozinc(1+);methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WWCFBGMMPKBMMZ-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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